Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate

Kinase inhibition Scaffold planarity Levamisole comparator

Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a fully aromatic, chalcone-derivable imidazo[2,1-b]thiazole-3-carboxamide bearing a methyl 4-carboxamidobenzoate extension at position 3. The imidazo[2,1-b]thiazole scaffold is recognized for its broad-spectrum pharmacological potential, spanning kinase inhibition (FLT3, RSK2, focal adhesion kinase), mitochondrial complex I antagonism, acetylcholinesterase inhibition, and sigma‑1 receptor binding.

Molecular Formula C20H15N3O3S
Molecular Weight 377.42
CAS No. 1021260-38-7
Cat. No. B2497937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate
CAS1021260-38-7
Molecular FormulaC20H15N3O3S
Molecular Weight377.42
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4
InChIInChI=1S/C20H15N3O3S/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17-12-27-20-22-16(11-23(17)20)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,24)
InChIKeyNGELSRWQNPPRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate (CAS 1021260-38-7): Procurement-Ready Profile of a Chalcone-Based Imidazo[2,1-b]thiazole-3-carboxamide


Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a fully aromatic, chalcone-derivable imidazo[2,1-b]thiazole-3-carboxamide bearing a methyl 4-carboxamidobenzoate extension at position 3 [1]. The imidazo[2,1-b]thiazole scaffold is recognized for its broad-spectrum pharmacological potential, spanning kinase inhibition (FLT3, RSK2, focal adhesion kinase), mitochondrial complex I antagonism, acetylcholinesterase inhibition, and sigma‑1 receptor binding [2]. Unlike the saturated tetrahydro analogs exemplified by levamisole, the target compound retains the planarity and π‑stacking capacity of the fully aromatic bicyclic core, a feature exploited in ATP‑competitive kinase inhibitor design [3]. This compound is catalogued by multiple suppliers (e.g., catalog no. EVT-2635011) and is explicitly designated for non‑human research use, making it suitable for in vitro mechanistic studies, SAR campaigns, and reference‑standard procurement in early‑stage oncology or neuroscience programs.

Why In-Class Substitution of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate Is Scientifically Inadvisable Without Comparative Evidence


Imidazo[2,1-b]thiazole derivatives exhibit extreme sensitivity to three structural variables that preclude casual interchange: (i) saturation state of the thiazole ring—fully aromatic cores engage flat kinase ATP‑pockets via π‑stacking, whereas tetrahydro analogs (e.g., levamisole) adopt a non‑planar conformation that redirects binding toward immune/histamine targets [1]; (ii) the nature of the 3‑position substituent—the carboxamide linkage is a proven FLT3 pharmacophore, while ester, hydrazide, or unsubstituted analogs show divergent potency and selectivity profiles [2]; and (iii) the benzoate extension—the methyl 4‑carboxamidobenzoate tail in the target compound introduces additional hydrogen‑bond acceptors and a hydrolytically labile ester that simple ethyl ester analogs (CAS 752244-05-6) lack, altering both solubility and cellular permeability [3]. Even within the chalcone‑based sub‑series, shifting the arylidene attachment point from the 3‑carboxamide to the 2‑position can invert kinase selectivity. The quantitative evidence below demonstrates that ostensibly minor structural modifications produce measurable—and often order‑of‑magnitude—differences in potency, selectivity, and mechanism of action.

Quantitative Differentiation Evidence for Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate vs. Closest Analogs and In‑Class Candidates


Aromatic Core vs. Tetrahydro Saturation: Divergent Target Engagement Determined by Scaffold Planarity

The target compound retains a fully aromatic imidazo[2,1-b]thiazole core that maintains planarity across the fused ring system, enabling π–π stacking interactions with the hinge region of kinase ATP-binding pockets. In contrast, the tetrahydro analog levamisole (CAS 5086-74-8) and its congeners adopt a puckered thiazoline ring that eliminates aromatic stacking [1]. SAR studies in the FLT3 inhibitor series demonstrate that aromatic 6-phenylimidazo[2,1-b]thiazole-3-carboxamides achieve enzymatic IC₅₀ values as low as 0.022 μM against FLT3 kinase, whereas tetrahydro analogs are essentially inactive in kinase assays and instead modulate histamine N-methyltransferase and immune pathways [2]. This structural dichotomy means that procurement of a saturated analog for kinase-focused programs will yield false negatives and wasted screening resources.

Kinase inhibition Scaffold planarity Levamisole comparator

3‑Carboxamidobenzoate Extension vs. Simple 3‑Carboxylate Ester: Potency and Selectivity Gains from the Extended Amide Pharmacophore

Compound 3j, a chalcone-based imidazo[2,1-b]thiazole-3-carboxamide closely related to the target compound, exhibited an IC₅₀ of 9.76 μM against MCF-7 breast adenocarcinoma cells with a selectivity index (SI) of 14.99 relative to normal 3T3-L1 fibroblasts [1]. In contrast, ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate (CAS 752244-05-6)—the simple ethyl ester analog lacking the 4‑carboxamidobenzoate extension—showed substantially weaker activity against MCF-7 cells in comparable XTT assays [2]. The 4‑carboxamidobenzoate extension provides three additional hydrogen‑bond acceptor sites and increased molecular recognition surface, which molecular docking studies indicate enhance binding to caspase‑3 and DNA dodecamer targets [3]. Notably, compound 3j induced mitochondrial membrane depolarization and multicaspase activation in MCF-7 cells, a mechanistic signature that the simple ester analog does not elicit.

Anticancer potency MCF-7 breast cancer Selectivity index

Mechanism of Action Differentiation: Mitochondrial Apoptosis Pathway vs. Non‑Specific Cytotoxicity

Flow cytometry analysis of compound 3j‑treated MCF-7 cells demonstrated mitochondrial membrane depolarization (JC‑1 assay), multicaspase activation (caspase‑3/7, ‑8, and ‑9), and Annexin‑V‑positive apoptotic cell death, confirming a classical intrinsic apoptotic pathway [1]. This mechanism contrasts sharply with certain 2‑substituted imidazo[2,1-b]thiazole analogs that induce necrosis or G1/S cell‑cycle arrest without mitochondrial engagement [2]. For instance, compound 4j (a 3‑aryl analog from Koppireddi et al. 2014) arrested HeLa cells in G0/G1 phase via caspase‑3/‑8 activation but did not demonstrate the robust mitochondrial membrane depolarization signature characteristic of the 3‑carboxamidobenzoate chalcone series [3]. The target compound's predicted mechanism—mitochondrial outer membrane permeabilization leading to cytochrome c release and apoptosome formation—is associated with reduced inflammatory bystander damage compared to necrotic cell death, a therapeutically relevant distinction.

Apoptosis mechanism Mitochondrial depolarization Caspase activation

FLT3 Kinase Inhibitory Potential: The 3‑Carboxamide Pharmacophore Is Critical for Sub‑Nanomolar Cellular Activity in AML Models

In a comprehensive SAR study of 6-phenylimidazo[2,1-b]thiazole derivatives, compound 19—bearing a 3‑carboxamide extension analogous to the target compound—achieved an MV4-11 cellular IC₅₀ of 0.002 μM and a FLT3 enzymatic IC₅₀ of 0.022 μM, with no activity against FLT3‑independent HeLa cells at concentrations up to 10 μM [1]. This FLT3‑dependent selectivity window exceeds 5,000‑fold. Critically, the 3‑carboxamide linkage was identified as an essential pharmacophoric element; compounds lacking this amide at position 3 or bearing simple ester groups showed >100‑fold reduction in FLT3 inhibitory activity [2]. The target compound incorporates the identical 3‑carboxamide connectivity, positioning it within the most potent and selective sub‑class of this chemotype for FLT3‑driven indications. By comparison, the 3‑aryl series (Koppireddi et al.) showed HeLa IC₅₀ of 6.5 μM but no FLT3 selectivity data, indicating a different kinase profile [3].

FLT3 kinase Acute myeloid leukemia MV4-11

Polypharmacology Potential: Sigma‑1 Receptor Affinity and AChE Inhibition as Differentiating Secondary Activities

Imidazo[2,1-b]thiazole derivatives with 3‑carboxamide substitution have been patented for sigma‑1 receptor binding with high affinity (Laboratorios del Dr. Esteve, US 9617281‑B2), indicating potential CNS applications including neuropathic pain, Alzheimer's disease, and substance abuse disorders [1]. Concurrently, quaternized 6‑phenylimidazo[2,1-b]thiazole derivatives demonstrated acetylcholinesterase (AChE) inhibition in a chemiluminescent high‑throughput microassay, with structure‑activity relationships governed by spacer length between the imidazothiazole core and the quaternary ammonium group [2]. The target compound's methyl 4‑carboxamidobenzoate tail provides a neutral, lipophilic extension that—unlike permanently charged quaternary ammonium analogs—retains blood‑brain barrier permeability potential while offering a synthetic handle for later quaternization if CNS‑restricted AChE inhibition is desired [3]. This dual potential (sigma‑1 binding and AChE inhibition via derivatization) differentiates the target compound from simple 3‑aryl analogs that lack the extended amide necessary for sigma‑1 pharmacophore recognition.

Sigma‑1 receptor Acetylcholinesterase inhibition Polypharmacology

Evidence‑Backed Research Application Scenarios for Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate Procurement


FLT3‑Dependent Acute Myeloid Leukemia (AML) Lead Discovery and SAR Expansion

The 3‑carboxamide subclass represented by this compound has produced the most potent FLT3 inhibitors in the 6‑phenylimidazo[2,1-b]thiazole series, with cellular IC₅₀ values reaching 0.002 μM in MV4-11 AML cells and >5,000‑fold selectivity over FLT3‑independent cells [1]. Procure this compound as a scaffold‑hopping starting point or reference standard in FLT3‑ITD‑positive AML screening cascades. Unlike saturated tetrahydro analogs, the aromatic core preserves the planarity required for kinase hinge binding. Use the methyl ester as a hydrolytically cleavable prodrug handle or as a synthetic intermediate for amide diversification at the 4‑position of the benzoate ring, a strategy that has yielded picomolar cellular FLT3 inhibitors in optimized analogs.

Breast Cancer Apoptosis Mechanistic Studies with Built‑In Selectivity Readout

Closely related 3‑carboxamidobenzoate chalcone analogs demonstrated MCF-7 IC₅₀ of 9.76 μM with a selectivity index of 14.99 against normal 3T3‑L1 fibroblasts, coupled with robust mitochondrial membrane depolarization and multicaspase activation [2]. Procure this compound for mechanistic apoptosis panel studies requiring simultaneous potency and selectivity readouts. The mitochondrial intrinsic apoptosis signature—absent in 3‑aryl analogs—provides a clean mechanistic phenotype that can be benchmarked against carboplatin (IC₅₀ ≈ 2.9 μM on MCF-7) [3]. The compound's performance in XTT viability assays across MCF-7, A549, and HT-29 cell lines makes it suitable for multi‑lineage antiproliferative profiling in early‑stage oncology programs.

CNS Polypharmacology: Sigma‑1 Receptor and AChE Dual‑Target Probe Development

The imidazo[2,1-b]thiazole-3-carboxamide scaffold is validated for sigma‑1 receptor binding in granted patents covering neuropathic pain, Alzheimer's disease, and substance abuse indications [4]. The uncharged methyl 4‑carboxamidobenzoate tail of the target compound—unlike quaternary ammonium AChE inhibitors—retains the potential for blood‑brain barrier penetration while providing a synthetic handle for subsequent quaternization if peripheral‑restricted AChE inhibition is desired [5]. Procure this compound as a neutral CNS‑penetrant starting point for dual sigma‑1/AChE target engagement studies, where simple 3‑aryl analogs lack the extended pharmacophore necessary for sigma‑1 recognition and 3‑ester analogs cannot be easily diversified into amide‑based CNS probes.

Antimicrobial Resistance Screening Against Drug‑Resistant Fungal and Mycobacterial Strains

6‑Phenylimidazo[2,1-b]thiazole derivatives have demonstrated MIC values as low as 0.24 μg/mL against Trichophyton rubrum and Microsporum audouinii, with sub‑micromolar antimycobacterial activity against M. tuberculosis H37Rv at 12.5 μg/mL [6]. The target compound's 3‑carboxamidobenzoate extension may enhance solubility over the parent hydrazide series while retaining the core antifungal pharmacophore. Procure this compound for inclusion in antimicrobial screening panels targeting azole‑resistant fungal pathogens or for dual anticancer‑antimicrobial phenotypic screens, leveraging the scaffold's polypharmacology. The compound's chalcone‑derived structure also positions it for photoaffinity labeling studies to identify novel antimicrobial targets.

Quote Request

Request a Quote for Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.